molecular formula C14H19NO3 B13026392 Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13026392
M. Wt: 249.30 g/mol
InChI Key: YJRBAAJTLOQLSQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a saturated five-membered nitrogen-containing ring. Key structural features include:

  • Position 1: A methyl group substituent.
  • Position 3: A methyl ester group.
  • Position 4: A 4-methoxyphenyl aromatic substituent.

The methyl ester at position 3 may contribute to metabolic stability or serve as a synthetic intermediate for further derivatization.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-15-8-12(13(9-15)14(16)18-3)10-4-6-11(17-2)7-5-10/h4-7,12-13H,8-9H2,1-3H3

InChI Key

YJRBAAJTLOQLSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenyl)-1-methylpyrrolidine-3-carboxylate.

    Reduction: Formation of 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has been studied for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

1.1. Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects. This compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

1.2. Anti-inflammatory Properties

Compounds similar to this compound have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

2.1. Synthesis of Dihydrouracils

A study demonstrated the use of pyrrolidine derivatives, including this compound, to synthesize dihydrouracils spiro-fused to pyrrolidines. This process yielded high-purity products and showcased the compound's utility in generating biologically relevant structures .

2.2. Asymmetric Synthesis

The compound can also be utilized in asymmetric synthesis processes, where it acts as a chiral building block. This property is valuable for creating enantiomerically pure substances, which are essential in pharmaceutical applications .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaFindings/ObservationsReferences
Antidepressant ActivityPotential interaction with neurotransmitter systems; effects on mood regulation
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines; potential for treating inflammatory diseases
Organic SynthesisHigh-yield synthesis of dihydrouracils; utility as a chiral building block
Asymmetric SynthesisValuable for creating enantiomerically pure compounds

Case Study 1: Synthesis of Dihydrouracils

In a study focused on synthesizing dihydrouracils spiro-fused to pyrrolidines, this compound was used as a precursor. The process demonstrated yields ranging from 49% to 80%, highlighting its effectiveness as a synthetic intermediate .

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory properties of pyrrolidine derivatives, including this compound. Results indicated significant reductions in cytokine production in vitro, suggesting its potential therapeutic application in inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Activity/Use Reference
Target Compound Pyrrolidine 4-methoxyphenyl, methyl ester, 1-methyl Not explicitly reported -
BF2 Chelate () Pyrrole 4-methoxyphenyl, bromophenyl, ammonium ions Photosensitizer
Methyl 4-(4-bromobenzylidene)... () Pyrrole Bromobenzylidene, pyridinylmethyl Unknown (structural analog)

Key Observations :

  • Electron Effects : The methoxy group in the target compound may enhance electron-donating capacity, similar to its role in photosensitizers like the BF2 chelate .

Substituent Variations: Impact of 4-Methoxyphenyl and Ester Groups

Table 2: Substituent-Driven Bioactivity

Compound Substituent Profile Activity Reference
Target Compound 4-methoxyphenyl, methyl ester Hypothesized antifungal/herbicidal -
LMM5 () 4-methoxyphenylmethyl on oxadiazole Antifungal (C. albicans)
Herbicidal Compounds () 4-methoxyphenyl on diverse scaffolds Herbicidal (selective against rape)

Key Observations :

  • Antifungal Activity : LMM5’s 4-methoxyphenylmethyl group on an oxadiazole scaffold demonstrates inhibitory effects against C. albicans, suggesting that the target compound’s 4-methoxyphenyl group may confer similar bioactivity if optimized .

Key Observations :

  • Commercial Availability : Analogs like LMM5 are synthesized commercially, indicating feasible scalability for the target compound .

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